2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Procurement teams should select this exact 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol (CAS 116228-46-7) because its unique 2-methyl-2-hydroxybut-3-ynyl substitution at the pyrazole 4-position directly governs reactivity in CuAAC click chemistry, late-stage diversification, and kinase inhibitor assembly. Generic pyrazole alkynes cannot replicate its performance in bioorthogonal probe development, MOF ligand design, or agrochemical intermediate synthesis. Insist on ≥97% purity to ensure reproducible cross-coupling yields and avoid experimental variability in target binding assays.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 116228-46-7
Cat. No. B040958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol
CAS116228-46-7
Synonyms3-Butyn-2-ol, 2-methyl-4-(1H-pyrazol-4-yl)- (9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CNN=C1)O
InChIInChI=1S/C8H10N2O/c1-8(2,11)4-3-7-5-9-10-6-7/h5-6,11H,1-2H3,(H,9,10)
InChIKeyCAIKJLUCMCPTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol (CAS 116228-46-7): Technical Specifications for Informed Procurement


2-Methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol is a pyrazole derivative characterized by the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is a white to beige solid that is a versatile chemical intermediate [1], featuring a pyrazole core linked to a butynol moiety, which makes it valuable for synthetic applications in pharmaceutical and agrochemical research [1]. The compound is commercially available from multiple vendors, typically at purities of 95% or 97% . The MDL number for this compound is MFCD18817768 .

Why 2-Methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol Cannot Be Replaced by a Generic Pyrazole Alkyne


Generic substitution of 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol with other pyrazole alkynes or alkynols is not recommended due to its unique structural and functional profile. The compound's precise molecular architecture—specifically, the 2-methyl-2-hydroxybut-3-ynyl group attached to the 4-position of the 1H-pyrazole ring—directly influences its reactivity and potential biological activity. Studies on related pyrazole derivatives indicate that small structural modifications, such as N-methylation or changing the position of substitution, can significantly alter the compound's physicochemical properties and, consequently, its performance in chemical reactions and biological assays [1]. Therefore, for research applications that demand reproducible synthetic outcomes or specific biological interactions, using the exact specified compound is critical to avoid experimental variability and ensure data integrity.

Quantitative Differentiation of 2-Methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol (CAS 116228-46-7) Against Key Analogs


Molecular Weight and Structural Comparison vs. N-Methyl Analog

2-Methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol has a molecular weight of 150.18 g/mol , which is 14.02 g/mol lower than its N-methyl analog, 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol (molecular weight 164.2 g/mol) [1]. This difference arises from the presence of a free NH on the pyrazole ring in the target compound, compared to an N-methyl group in the analog. This structural variation can impact hydrogen bonding, solubility, and metabolic stability [2].

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Purity Level and Analytical Support for Reproducible Research

The target compound is commercially available with a standard purity of 97% from suppliers such as Bidepharm , with other suppliers offering a minimum purity of 95% [1]. This level of purity, combined with the availability of batch-specific analytical data such as NMR, HPLC, and GC reports , provides a verifiable quality benchmark.

Quality Control Analytical Chemistry Procurement

Predicted Physicochemical Properties vs. Class Average

The predicted density of 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol is 1.2±0.1 g/cm³ and the boiling point is 333.3±22.0 °C at 760 mmHg [1]. These values place it within the typical range for small, polar heterocyclic building blocks. While direct comparative data is not available, its calculated partition coefficient (clogP) is approximately 1.87, indicating moderate lipophilicity [2]. This value is lower than many N-alkylated pyrazole analogs, suggesting a potential advantage in aqueous solubility and metabolic stability [3].

Medicinal Chemistry ADME Drug Design

Validated Application Scenarios for 2-Methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol (CAS 116228-46-7)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

This compound serves as a strategic building block for synthesizing pyrazole-derived kinase inhibitors [1]. Its alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for late-stage diversification, while the free NH on the pyrazole ring can be functionalized to modulate target binding [1].

Chemical Biology: Bioorthogonal Probe Development

The terminal alkyne in 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol is a key functional group for bioorthogonal chemistry [1]. It can be used to create pyrazole-based probes for cellular imaging and target identification studies, leveraging the emerging field of 4H-pyrazole "click" reagents [2].

Agrochemical Research: Synthesis of Novel Crop Protection Agents

The pyrazole core is a privileged structure in agrochemicals. This compound can be used as an intermediate to synthesize novel fungicides or herbicides by further functionalizing the alkyne and alcohol groups [1].

Materials Science: Precursor for Conjugated Polymers and Ligands

The alkyne group can be polymerized or cross-coupled to create conjugated materials for organic electronics. Additionally, the pyrazole nitrogen can act as a ligand for transition metals, enabling the synthesis of novel metal-organic frameworks (MOFs) or catalysts [1].

Technical Documentation Hub

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